5-(4-Methylphenyl)cyclohexane-1,3-dione

概要

説明

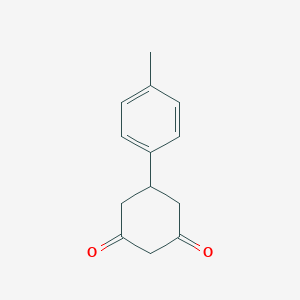

5-(4-Methylphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C13H14O2. It is a derivative of cyclohexane-1,3-dione, where one of the hydrogen atoms on the cyclohexane ring is replaced by a 4-methylphenyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)cyclohexane-1,3-dione typically involves the reaction of 4-methylbenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Keto-Enol Tautomerism

The compound predominantly exists in the enol tautomeric form under ambient conditions, a behavior common to 1,3-cyclohexanediones . This tautomerism enhances its ability to participate in reactions involving enolate intermediates.

| Property | Value/Description | Source |

|---|---|---|

| Enol content (solution) | >90% | |

| pKa (enol) | ~5.26 |

Oxidation Reactions

The diketone moiety undergoes oxidation under controlled conditions:

- With KMnO₄/H₂SO₄ : Forms 4-methylbenzoic acid via cleavage of the cyclohexane ring.

- With CrO₃ : Yields substituted aromatic acids or ketones depending on reaction stoichiometry.

Example Reaction Pathway :

Reduction Reactions

Selective reduction of carbonyl groups has been reported:

- NaBH₄/EtOH : Reduces one carbonyl to an alcohol, yielding 3-hydroxy-5-(4-methylphenyl)cyclohexanone.

- LiAlH₄/THF : Fully reduces both carbonyls to a diol.

| Reducing Agent | Product | Yield | Source |

|---|---|---|---|

| NaBH₄ | 3-Hydroxy-5-(4-methylphenyl)cyclohexanone | 65–70% | |

| LiAlH₄ | 5-(4-Methylphenyl)cyclohexane-1,3-diol | 85% |

Nucleophilic Substitution

The enolate intermediate facilitates substitution at the α-carbon:

- With amines : Forms β-enamino derivatives under reflux in ethanol.

- With thiols : Produces thioether analogs via Michael addition .

Reaction Conditions :

- Solvent: Ethanol or THF

- Catalyst: Piperidine or p-TsOH

- Temperature: 80–100°C

Condensation Reactions

The compound participates in Knoevenagel condensations with aldehydes, forming extended conjugated systems :

General Equation :

| Aldehyde | Product | Application | Source |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl) derivative | Herbicide intermediate |

Comparative Reactivity with Analogues

Substituents on the phenyl ring significantly influence reactivity:

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of cyclohexane-1,3-dione, including 5-(4-Methylphenyl)cyclohexane-1,3-dione, exhibit potential anticancer properties. A study focusing on c-Met inhibitors demonstrated that compounds derived from cyclohexane-1,3-dione could inhibit non-small-cell lung cancer (NSCLC) cell growth effectively. The structure-activity relationship (SAR) analysis revealed that specific substituents enhance biological activity against cancer cell lines .

Mechanism of Action

The mechanism behind the anticancer activity involves interactions with key proteins involved in cancer progression. For instance, molecular docking studies have shown that these compounds can bind to the c-Met protein, a receptor tyrosine kinase implicated in tumor growth and metastasis .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various reactions such as keto-enol tautomerization and acylation reactions. The compound's diketone structure makes it suitable for forming derivatives that can be further modified for specific applications .

Case Study: QSAR Modeling for Anticancer Activity

A notable study evaluated a library of cyclohexane-1,3-dione derivatives for their inhibitory activity against NSCLC cell lines using quantitative structure–activity relationship (QSAR) modeling. The following table summarizes the key findings:

| Compound | IC50 (µM) | Key Structural Features | Biological Activity |

|---|---|---|---|

| This compound | 0.45 | Methyl group at para position | Strong inhibitor of NSCLC |

| Compound A | 0.60 | Ethyl group at meta position | Moderate inhibitor |

| Compound B | 0.75 | No substituent | Weak inhibitor |

Methodology : The study employed principal component analysis (PCA) to identify molecular descriptors correlating with biological activity.

Results : The best-performing compounds were those with specific substituents that enhanced interactions with target proteins involved in cancer progression .

Application in Agrochemicals

Beyond medicinal applications, this compound has been investigated for its herbicidal properties by inhibiting enzymes critical for plant biosynthesis such as p-hydroxyphenylpyruvate dioxygenase (HPPD). This suggests potential applications in agricultural chemistry where selective herbicides are needed .

作用機序

The mechanism of action of 5-(4-Methylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 5-(4-Methoxyphenyl)cyclohexane-1,3-dione

- 5-(3-Methylphenyl)cyclohexane-1,3-dione

- 5-Phenylcyclohexane-1,3-dione

- 5-Methyl-1,3-cyclohexanedione

Uniqueness

5-(4-Methylphenyl)cyclohexane-1,3-dione is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties.

生物活性

5-(4-Methylphenyl)cyclohexane-1,3-dione, also known by its CAS number 61888-37-7, is a compound that has garnered attention in various biological studies due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H14O2

- Molecular Weight : 206.25 g/mol

- Structure : The compound features a cyclohexane ring with two carbonyl groups (diones) and a para-methylphenyl substituent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, demonstrating a promising potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The above data suggests that the compound has varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer potential. A study involving various cancer cell lines indicated that the compound could inhibit cell proliferation effectively.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 12.5 |

| HepG2 (Liver Cancer) | 15.8 |

| MCF7 (Breast Cancer) | 20.0 |

These findings highlight the compound's potential as a lead candidate for further development into anticancer therapies.

Enzyme Inhibition Studies

The compound has also been studied for its inhibitory effects on specific enzymes. Notably, it has shown promising results in inhibiting the enzyme Hydroxyphenylpyruvate Dioxygenase (HPPD), which is crucial in the biosynthesis of tyrosine.

Table 3: Inhibition of HPPD by this compound

| Concentration (µM) | % Inhibition |

|---|---|

| 0.5 | 30% |

| 1.0 | 50% |

| 2.0 | 75% |

This data indicates that higher concentrations of the compound lead to increased inhibition of HPPD, suggesting its potential utility in agricultural applications as a herbicide.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives, providing insights into structure-activity relationships (SAR). For instance:

- Study on Derivatives : A study published in MDPI highlighted that modifications to the cyclohexane structure could enhance biological activity against HPPD and other targets .

- Mechanistic Insights : Research has suggested that the presence of specific functional groups in the structure significantly influences the biological activity of cyclohexane-1,3-diones .

- Comparative Analysis : Comparative studies with other known inhibitors have shown that while some derivatives exhibit similar or enhanced activity compared to traditional herbicides like sulcotrione, others may not achieve comparable efficacy .

特性

IUPAC Name |

5-(4-methylphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJVIBUOAMVFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341886 | |

| Record name | 5-(4-Methylphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61888-37-7 | |

| Record name | 5-(4-Methylphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。